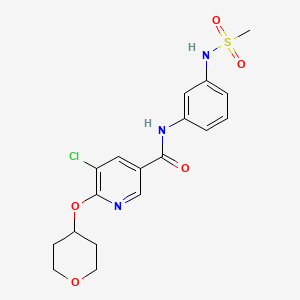![molecular formula C11H17N3 B2633919 2,5,8-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),7-diene CAS No. 1341058-62-5](/img/structure/B2633919.png)
2,5,8-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),7-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5,8-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),7-diene, commonly known as TATD, is a heterocyclic compound that has gained significant attention in the field of chemical research due to its unique structure and potential applications. TATD is a bicyclic nitrogen-containing compound that consists of three fused rings and a triazole moiety.
Scientific Research Applications
Complexation with Metal Atoms
The research into similar compounds, such as 4,7-dioxa-10-thia-1,12,13-triazabicyclo[9.3.0]tetradeca-11,13-diene, demonstrates their potential for complexation with metal atoms. These compounds contain rings that can adopt specific conformations favorable for binding metal ions, a property useful in the synthesis of coordination compounds and materials chemistry for applications ranging from catalysis to material science (Lazrak et al., 2000).
Energetic Material Synthesis
Another area of application for related compounds is in the development of energetic materials. For example, the synthesis of 1,3,5-tri(tetrazol-5-yl)pentaza-1,4-dienes from triazene precursors has been explored. These compounds show promise as high-nitrogen content materials, which are of interest for their energetic properties, including high heat of formation and potential use in propellants and explosives (Wang et al., 2017).
Catalysis and Synthesis
Research into related triazoles and their reactivity has revealed applications in catalysis and synthetic chemistry. For instance, rhodium-catalyzed denitrogenative coupling processes have been developed to create aza-bridged structures and chelating ligands, demonstrating the versatility of nitrogen-rich cycles in facilitating complex chemical transformations (Strelnikova et al., 2021).
Antibacterial Properties
Compounds within this family have been evaluated for their antibacterial properties. For example, macrocyclic ligands and their metal complexes have shown activity against both gram-positive and gram-negative bacteria, indicating potential applications in medicinal chemistry and the development of new antibiotics (Nishat et al., 2003).
properties
IUPAC Name |
2,5,8-triazatricyclo[7.5.0.02,7]tetradeca-1(9),7-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-2-4-9-10(5-3-1)14-7-6-12-8-11(14)13-9/h12H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGUWSYYAYWJTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N3CCNCC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),7-diene | |
CAS RN |
1341058-62-5 |
Source


|
| Record name | 2,5,8-triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),7-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


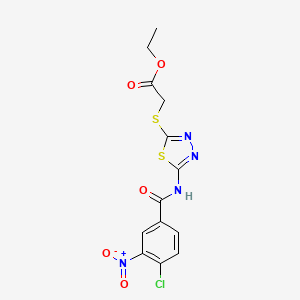
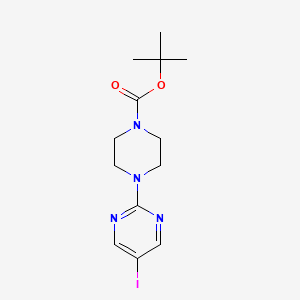

![2-(1H-benzimidazol-2-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2633842.png)
![(2Z)-2-[3-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinecarboximidamide](/img/structure/B2633844.png)
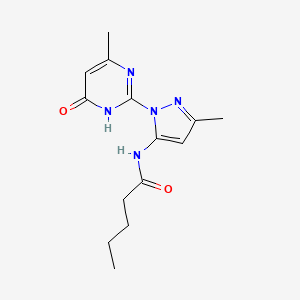
![3-hydroxy-5,7-dimethyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2633847.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methoxybenzamide](/img/structure/B2633851.png)
![N-(1-cyanocyclohexyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}propanamide](/img/structure/B2633852.png)
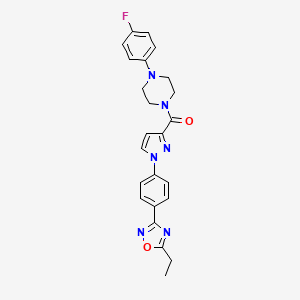
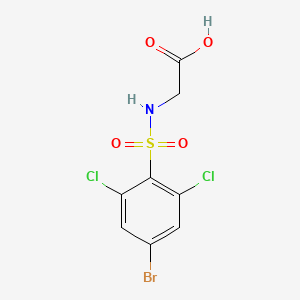
![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2633858.png)
